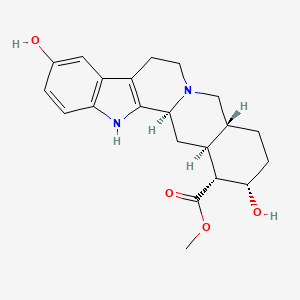

10-Hydroxyyohimbine

Beschreibung

Contextualization as a Key Yohimbine (B192690) Metabolite

10-Hydroxyyohimbine is recognized in pharmacology primarily as a metabolite of yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree. tandfonline.comnih.govnih.govwikipedia.org When yohimbine is processed in the body, it undergoes extensive first-pass metabolism, mainly in the liver. mdpi.com This metabolic process involves oxidation, leading to the formation of hydroxylated metabolites. tandfonline.com

Two primary metabolites have been identified: 11-hydroxyyohimbine (B138978) and this compound. tandfonline.commdpi.com While 11-hydroxyyohimbine is considered the major pharmacologically active metabolite, this compound is formed in smaller quantities. tandfonline.commdpi.com The metabolic transformation of yohimbine into these hydroxylated forms is predominantly carried out by specific cytochrome P450 enzymes, namely CYP2D6 and CYP3A4. tandfonline.commdpi.comresearchgate.net The efficiency of this metabolic pathway can vary significantly among individuals due to genetic polymorphisms in these enzymes. mdpi.com

Table 1: Yohimbine and its Primary Metabolites

| Compound | Role | Key Metabolic Enzymes |

|---|---|---|

| Yohimbine | Parent Compound | CYP2D6, CYP3A4 tandfonline.commdpi.comresearchgate.net |

| 11-Hydroxyyohimbine | Major Metabolite | CYP2D6 tandfonline.commdpi.com |

Academic Significance in Adrenergic Receptor Antagonism Research

The academic interest in this compound stems from its activity as an antagonist of alpha-2 (α2) adrenergic receptors. nih.govnih.gov Adrenergic receptors are a class of G protein-coupled receptors that are targets for many catecholamines like adrenaline and noradrenaline. wikipedia.org Antagonists are substances that bind to these receptors and inhibit their function. wikipedia.org

Research has focused on comparing the antagonist potency of this compound with its parent compound, yohimbine, and the other main metabolite, 11-hydroxyyohimbine. nih.govnih.gov These investigations have utilized techniques such as radioligand binding assays on human platelets and adipocytes to determine the affinity of these compounds for α2-adrenoceptors. nih.govnih.gov

The findings from these binding studies consistently indicate a specific order of potency for displacing the radioligand [3H]-RX 821002 from α2-adrenoceptors. nih.govnih.gov

Order of Potency at α2-Adrenoceptors:

Yohimbine

11-Hydroxyyohimbine

this compound

This demonstrates that while this compound is an α2-adrenoceptor antagonist, its affinity for these receptors is lower than that of both yohimbine and 11-hydroxyyohimbine. nih.govnih.gov

A significant factor influencing the apparent biological activity of these compounds is their binding to plasma proteins. nih.govnih.gov Yohimbine exhibits the highest degree of plasma protein binding, followed by 11-hydroxyyohimbine, and then this compound, which has the lowest bound fraction. nih.govnih.gov This difference in protein binding can affect the concentration of the free, unbound drug available to interact with receptors, which is a crucial consideration in pharmacological studies. nih.govnih.gov

Table 2: Comparative Binding Characteristics of Yohimbine and its Metabolites

| Compound | Plasma Protein Binding | Relative Affinity for α2-Adrenoceptors |

|---|---|---|

| Yohimbine | 82% nih.govnih.gov | Highest nih.govnih.gov |

| 11-Hydroxyyohimbine | 43% nih.govnih.gov | Intermediate nih.govnih.gov |

Historical Perspectives on this compound Investigation

The investigation of this compound is intrinsically linked to the broader research on yohimbine. Yohimbine itself was first isolated from the bark of the Pausinystalia yohimbe tree and has a long history of use in traditional medicine. nih.gov Scientific inquiry into yohimbine's mechanism of action identified it as a selective α2-adrenergic receptor antagonist. tandfonline.comnih.govwikipedia.org

As the understanding of pharmacokinetics and drug metabolism advanced, researchers began to investigate how yohimbine is processed in the human body. This led to the identification of its hydroxylated metabolites, including this compound. A notable study published in 1993 specifically focused on characterizing the α2-adrenoceptor antagonist capacities of both this compound and 11-hydroxyyohimbine, comparing them directly to the parent compound. nih.gov

Subsequent research, such as a study from 1999, further explored the biopharmaceutics and pharmacokinetics of yohimbine and its metabolites in human subjects. nih.gov These studies were crucial in building a comprehensive profile of yohimbine's fate in the body, clarifying that the effects observed after yohimbine administration are a combination of the parent drug and its active metabolites. The focus of these investigations was often to understand the complete picture of yohimbine's pharmacology, with this compound being a piece of that puzzle.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

41928-02-3 |

|---|---|

Molekularformel |

C21H26N2O4 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

methyl (1S,15R,18S,19R,20S)-7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,14-,17-,18-,19+/m0/s1 |

InChI-Schlüssel |

XKJJSWXADRRQKQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |

Isomerische SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |

Kanonische SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

10-Hydroxyyohimbine |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivation of 10 Hydroxyyohimbine

Synthetic Methodologies for 10-Hydroxyyohimbine Production

The generation of this compound can be approached through direct chemical modification of the yohimbine (B192690) structure or through biological pathways leveraging microbial enzymes.

Direct Hydroxylation Approaches

A primary chemical method for producing this compound involves the direct hydroxylation of yohimbine. Research has demonstrated that this can be accomplished under superacidic conditions. researchgate.net In this process, yohimbine is treated with a powerful acid system, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), in the presence of an oxidizing agent like hydrogen peroxide, which serves as the source for the electrophilic hydroxylating species. researchgate.net

This method facilitates the addition of a hydroxyl group directly onto the aromatic indole (B1671886) ring of the yohimbine molecule. However, the reaction is not entirely regioselective. The potent nature of the superacidic medium leads to the hydroxylation at all four possible positions on the benzene (B151609) portion of the indole nucleus (C-9, C-10, C-11, and C-12). researchgate.net Consequently, the reaction yields a mixture of monohydroxylated isomers, including the desired this compound and its prominent isomer, 11-Hydroxyyohimbine (B138978). researchgate.net The isolation of pure this compound from this product mixture necessitates subsequent chromatographic separation techniques. The phenols formed are protonated by the superacid, which deactivates them against further electrophilic attack or secondary oxidation. researchgate.net

Microbial Biotransformation Pathways to this compound

An alternative and often more selective method for producing this compound is through microbial biotransformation. This approach utilizes the enzymatic machinery of microorganisms to carry out specific chemical reactions. Several genera of fungi and species of the bacterial genus Streptomyces have been identified as capable of hydroxylating yohimbine and related indole alkaloids. researchgate.netnih.gov

Specifically, the introduction of a hydroxyl group at the 10-position of yohimbine has been successfully demonstrated using cultures of Streptomyces platensis. researchgate.net Microbial systems can offer significant advantages over direct chemical synthesis, most notably in their high degree of regio- and stereoselectivity. The site of hydroxylation is often specific to the particular microbial strain used. nih.gov For instance, different strains of Cunninghamella echinulata and C. bainieri have been shown to hydroxylate yohimbine at different, specific positions. nih.gov This strain-specific activity allows for the targeted production of a particular isomer, such as this compound, potentially simplifying downstream purification processes compared to the mixture of isomers obtained from chemical synthesis. researchgate.net

Stereochemical and Regiochemical Considerations in 10-Hydroxylation of Yohimbine

The complexity of the yohimbine molecule, which contains five chiral centers, necessitates careful consideration of stereochemistry and regiochemistry during its derivatization.

The hydroxylation reaction to form this compound occurs on the planar aromatic indole ring system, which does not itself possess any of the molecule's stereocenters. As such, the synthetic and microbial hydroxylation processes typically proceed with retention of the original stereoconfiguration of the yohimbine backbone. The core three-dimensional structure of the alkaloid is preserved.

Regiochemistry, which dictates the position of the new hydroxyl group on the aromatic ring, is a critical aspect of the synthesis.

In chemical synthesis using superacids, the regioselectivity is limited. The powerful reagents attack multiple positions on the electron-rich indole ring, leading to a mixture of positional isomers (9-, 10-, 11-, and 12-hydroxyyohimbine) that must be separated. researchgate.net

In microbial biotransformation , the regioselectivity is dictated by the specific three-dimensional structure of the microbial enzymes (hydroxylases). This enzymatic control can result in highly regioselective hydroxylation, yielding predominantly a single isomer. nih.gov The use of a specific strain, like Streptomyces platensis, can favor the formation of this compound over other isomers, highlighting the precision of biological catalysts. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Methodology | Approach | Reagents / Organism | Key Products | Regioselectivity |

|---|---|---|---|---|

| Direct Hydroxylation | Chemical Synthesis | Yohimbine, Superacid (e.g., HF-SbF₅), H₂O₂ | Mixture of this compound, 11-Hydroxyyohimbine, and other isomers | Low; hydroxylation occurs at positions 9, 10, 11, and 12 |

| Biotransformation | Microbial Synthesis | Yohimbine, Streptomyces platensis culture | This compound | High; strain-specific enzymatic action targets the C-10 position |

| Biotransformation | Microbial Synthesis | Yohimbine, Cunninghamella species | Monohydroxylated yohimbine derivatives | High; site of hydroxylation is strain-specific |

Metabolism and Preclinical Pharmacokinetics of 10 Hydroxyyohimbine

Enzymatic Pathways of 10-Hydroxyyohimbine Formation

The creation of this compound from its parent compound, yohimbine (B192690), is an oxidative process occurring primarily in the liver. This conversion is mediated by a superfamily of enzymes critical to drug metabolism.

Yohimbine undergoes oxidation to form two primary hydroxylated metabolites: this compound and 11-hydroxyyohimbine (B138978). nih.gov Scientific literature consistently characterizes this compound as a minor metabolite resulting from this process. mdpi.comtandfonline.comnih.gov The primary metabolic route favors the creation of 11-hydroxyyohimbine, which is considered the major, pharmacologically active metabolite. mdpi.comtandfonline.com

Table 1: Comparative Renal Excretion of Yohimbine and its Hydroxylated Metabolites in Humans This table presents the percentage of an administered dose of yohimbine that is excreted in the urine as the original compound and its primary metabolites.

| Compound | Mean Renal Excretion (% of Administered Dose) | Reference |

|---|---|---|

| Yohimbine | ~ 0.1% | capes.gov.brnih.gov |

| This compound | ~ 0.2% | capes.gov.brnih.gov |

| 11-Hydroxyyohimbine | ~ 14% | capes.gov.brnih.gov |

Preclinical Pharmacokinetic Profiles of this compound in Experimental Systems

The pharmacokinetic profile of this compound is characterized by rapid clearance and limited systemic presence, consistent with its role as a minor, water-soluble metabolite.

The distribution and elimination of this compound are marked by its high water solubility. nih.gov This property facilitates rapid excretion from the body, primarily via the kidneys. mdpi.com In preclinical and human studies, the metabolite is typically detected in urine but is often absent in plasma samples, suggesting a swift clearance from systemic circulation. nih.gov This rapid elimination is a key feature of its pharmacokinetic profile. As noted, only about 0.2% of a parent yohimbine dose is ultimately recovered unchanged as this compound in the urine. capes.gov.brnih.gov

Specific quantitative data on the plasma protein binding of this compound is not extensively detailed in the reviewed scientific literature. However, its chemical properties provide insight into its likely behavior. The metabolite is described as being highly water-soluble, a characteristic that generally correlates with lower plasma protein binding compared to more lipophilic compounds like the parent drug, yohimbine. nih.gov For context, yohimbine itself is known to be more highly bound to plasma proteins than its other major metabolite, 11-hydroxyyohimbine. nih.gov

Receptor Binding and Molecular Pharmacology of 10 Hydroxyyohimbine

Alpha-2 Adrenoceptor Binding Affinity and Selectivity of 10-Hydroxyyohimbine

This compound is recognized as an antagonist of alpha-2 adrenoceptors, a property it shares with its parent compound, yohimbine (B192690). nih.govnih.gov The antagonism at these receptors is a key element of its pharmacological activity. nih.govnih.gov

Research comparing the alpha-2 adrenoceptor antagonist capacities of yohimbine and its hydroxylated metabolites, this compound and 11-Hydroxyyohimbine (B138978), has been conducted on human platelets and adipocytes. nih.govnih.gov In studies displacing the radioligand [3H]-RX 821002 from platelet and adipocyte membranes, a clear order of potency was established. nih.govnih.gov Yohimbine demonstrated the highest affinity, followed by 11-Hydroxyyohimbine, and then this compound, which showed the lowest affinity of the three for alpha-2 adrenoceptors. nih.govnih.gov

However, functional biological studies have indicated that yohimbine and 11-Hydroxyyohimbine exhibit similar alpha-2 adrenoceptor affinity in terms of their ability to inhibit adrenaline-induced platelet aggregation and antilipolysis in adipocytes. nih.gov This suggests that while this compound is an active antagonist, its direct binding potency at the receptor is less than that of yohimbine and the major metabolite, 11-Hydroxyyohimbine. nih.govnih.gov

Comparative Alpha-2 Adrenoceptor Binding Potency

| Compound | Relative Binding Potency |

|---|---|

| Yohimbine | > |

| 11-Hydroxyyohimbine | > |

| This compound |

Data derived from displacement studies on human platelet and adipocyte membranes. nih.govnih.gov

The biological environment, particularly the presence of plasma proteins like albumin, significantly influences the apparent binding affinity of these compounds. nih.govnih.gov When binding studies were conducted in a buffer supplemented with 5% albumin, the apparent affinity of yohimbine for the alpha-2 adrenoceptor was reduced approximately tenfold, becoming similar to that of 11-Hydroxyyohimbine. nih.govnih.gov

This phenomenon is attributed to the differential binding of these compounds to plasma proteins. nih.govnih.gov Yohimbine has the highest fraction bound to plasma proteins at 82%, followed by 11-Hydroxyyohimbine at 43%, and this compound at 32%. nih.govnih.gov The lower protein binding of this compound means that a larger fraction of the compound is free to interact with receptors, which may partially compensate for its lower intrinsic binding affinity compared to yohimbine. nih.govnih.gov

Plasma Protein Binding of Yohimbine and its Metabolites

| Compound | Percentage Bound to Plasma Proteins |

|---|---|

| Yohimbine | 82% |

| 11-Hydroxyyohimbine | 43% |

| This compound | 32% |

These values highlight the differences in the extent of binding to plasma proteins among the three compounds. nih.govnih.gov

Investigation of this compound Interactions with Other Neurotransmitter Receptors in Preclinical Models

While the interaction of this compound with alpha-2 adrenoceptors is established, there is a notable lack of specific preclinical research investigating its binding profile across other neurotransmitter receptor systems. The parent compound, yohimbine, is known to interact with a broader range of receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, particularly at higher concentrations. tandfonline.comwikipedia.orgdrugbank.com For instance, yohimbine displays significant affinity for 5-HT1A, 5-HT1B, 5-HT1D, and D2 receptors, and weak affinity for D3 receptors. tandfonline.comwikipedia.org

Given that this compound is a metabolite of yohimbine, it is plausible that it may also interact with these other receptor systems. tandfonline.com However, dedicated preclinical screening studies to determine the binding affinities and functional activities of this compound at these non-adrenergic receptors are not extensively documented in the available scientific literature. Therefore, its selectivity profile beyond the alpha-2 adrenoceptor remains an area requiring further investigation.

In Vitro and Preclinical Biological Activities of 10 Hydroxyyohimbine

In Vitro Characterization of 10-Hydroxyyohimbine Biological Effects

In vitro studies have provided initial insights into the biological actions of this compound, particularly concerning its effects on cellular responses mediated by adrenergic receptors.

Research has explored the alpha-2 adrenoceptor antagonist properties of this compound in human platelets and adipocytes, comparing its activity to yohimbine (B192690) and another metabolite, 11-hydroxyyohimbine (B138978).

In studies on human platelets, this compound demonstrated a lower affinity for alpha-2 adrenoceptors compared to yohimbine. nih.govnih.gov This was observed in its ability to displace the binding of [3H]-RX 821002, a selective alpha-2 adrenoceptor antagonist, from platelet membranes. The order of potency for displacement was found to be yohimbine > 11-hydroxyyohimbine > this compound. nih.govnih.gov Consequently, this compound was less effective at inhibiting adrenaline-induced platelet aggregation than yohimbine and 11-hydroxyyohimbine. nih.govnih.gov

Similarly, in studies on human adipocytes, this compound showed a weaker antagonist effect on the antilipolytic action mediated by alpha-2 adrenoceptors. nih.govnih.gov It was less potent in inhibiting the antilipolytic effect induced by the alpha-2 adrenergic agonist UK14304 compared to yohimbine and 11-hydroxyyohimbine. nih.govnih.gov The binding affinity of this compound to alpha-2 adrenoceptors on adipocyte membranes was also lower than that of yohimbine and 11-hydroxyyohimbine. nih.govnih.gov

It is noteworthy that the binding of these compounds to plasma proteins differs significantly, with yohimbine having the highest bound fraction (82%), followed by 11-hydroxyyohimbine (43%) and this compound (32%). nih.govnih.gov

Table 1: Comparative Alpha-2 Adrenoceptor Antagonist Potency

| Compound | Relative Affinity for Alpha-2 Adrenoceptors (Platelets & Adipocytes) |

|---|---|

| Yohimbine | High |

| 11-Hydroxyyohimbine | Moderate |

This table is based on the displacement of [3H]-RX 821002 and functional assay data. nih.govnih.gov

There is currently no scientific literature available that specifically investigates the inhibitory effects of this compound on pancreatic lipase (B570770) or alpha-glucosidase.

Preclinical Investigations of this compound in Animal Models

Specific preclinical studies in animal models focusing on the biological activities of this compound are limited.

There is a lack of specific preclinical data from animal models detailing the in vivo effects of this compound on the sympathetic nervous system. While the parent compound, yohimbine, is known to increase sympathetic outflow by blocking presynaptic alpha-2 adrenoceptors, similar in-vivo investigations for this compound have not been reported in the available scientific literature. nih.gov

Detailed studies on the specific cellular and subcellular mechanisms of action for this compound are not currently available in the scientific literature.

Analytical Methodologies for 10 Hydroxyyohimbine Determination in Research

Chromatographic Techniques for Quantitative Analysis of 10-Hydroxyyohimbine

Chromatography is a fundamental technique for separating this compound from its parent compound, yohimbine (B192690), and other metabolites within complex biological matrices like plasma. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of this compound. nih.gov One established normal-phase HPLC method allows for the simultaneous determination of yohimbine and its hydroxylated metabolites. nih.gov This method employs a LiChrosorb Si 60 column with a mobile phase composed of 0.02 M sodium acetate (B1210297) (pH 5) and methanol (B129727) in a 5:95 (v/v) ratio, run at a flow rate of 1 ml/min. nih.gov Detection is accomplished using a fluorimetric detector with an excitation wavelength of 280 nm and an emission wavelength of 320 nm. nih.gov

Other HPLC methods have been developed for the analysis of yohimbine and its related compounds, which can be adapted for this compound. researchgate.netresearchgate.net For instance, a stability-indicating HPLC method used a C18 column with a mobile phase of water and methanol (55:45 v/v) containing 0.5% triethylamine, with UV detection at 270 nm. researchgate.netresearchgate.net While these methods focus on the parent drug, the identification of this compound as a metabolite underscores the utility of HPLC in such stability and metabolic studies. researchgate.netresearchgate.net

Table 1: Example of HPLC Conditions for Yohimbine Metabolite Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | LiChrosorb Si 60 | nih.gov |

| Mobile Phase | 0.02 M Sodium Acetate (pH 5)-Methanol (5:95, v/v) | nih.gov |

| Flow Rate | 1 ml/min | nih.gov |

| Detection | Fluorimetric (Excitation: 280 nm, Emission: 320 nm) | nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the analysis of this compound. nih.govnih.gov These hyphenated techniques are invaluable for both the qualitative identification and quantitative measurement of the compound, especially in complex biological samples. nih.gov

LC-MS/MS methods are frequently used for the analysis of yohimbine and its analogs, including hydroxylated forms. researchgate.net The development of rapid qualitative and quantitative methods using HPLC-UV-MS with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) has been reported for yohimbine analysis. nih.gov Multiple-stage mass spectrometry experiments (MSn) are particularly useful as they increase the selectivity needed for analyzing complex mixtures and help in the definitive identification of the target compound. nih.govijpras.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial identification of this compound as a metabolite of yohimbine. nih.gov By conducting combined HPLC, NMR, and mass spectral analyses, researchers were able to confirm the hydroxylation at the C-10 position of the yohimbine structure. nih.gov

For structural elucidation, a standard set of NMR experiments is typically employed, including 1H NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.com These 2D NMR techniques provide detailed information about proton-proton correlations and carbon-proton connectivities, which are crucial for piecing together the molecular structure. hyphadiscovery.comnd.edu In cases where through-space interactions need to be probed, Nuclear Overhauser Effect Spectroscopy (NOESY) is also utilized. hyphadiscovery.com The definitive structural assignment provided by NMR is critical, as structures predicted solely by MS/MS fragmentation patterns can sometimes be inaccurate. hyphadiscovery.com

Mass spectrometry (MS) is a cornerstone technique for both the identification and quantification of this compound. nih.gov Its high sensitivity and specificity make it ideal for detecting low concentrations of metabolites in biological fluids. ijpras.com The initial identification of this compound was achieved through combined analyses that included mass spectrometry. nih.gov

In MS-based analysis, techniques like precursor ion scanning and neutral loss scanning are used to detect metabolites. ijpras.com For phase I metabolites like this compound, where the core drug structure is modified, these approaches are highly effective. ijpras.com High-resolution mass spectrometry (HRMS) is particularly powerful as it provides accurate mass measurements, which aids in determining the elemental composition of the metabolite. ijpras.com For detailed structural information, tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that serve as a fingerprint for the compound's structure. nih.govijpras.com

Method Validation Parameters for this compound Quantification in Biological Matrices

Bioanalytical method validation ensures that a specific analytical procedure is reliable and reproducible for its intended use, which is critical for pharmacokinetic studies. wisdomlib.orgfda.gov Key parameters are assessed to guarantee the quality of the analytical data. wisdomlib.orgwoah.org

For an HPLC method developed to measure yohimbine and its metabolites, including this compound, several validation parameters were established. nih.gov The extraction yield for this compound from plasma was 45.3%, with a within-day reproducibility (CV) of 1.4%. nih.gov The limit of determination for this compound was found to be 0.5 ng/ml. nih.gov

A comprehensive validation process for a bioanalytical method typically includes the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. woah.orgmdpi.comich.org

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Accuracy | The closeness of the mean test results to the true concentration. | Mean value should be within ±15% of the nominal value. | wisdomlib.orgmdpi.com |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15%. | wisdomlib.orgmdpi.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. | mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected. | Typically 3 times the signal-to-noise ratio. | mdpi.compjps.pk |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response is at least 5 or 10 times the response of the blank. | mdpi.compjps.pk |

| Recovery | The extraction efficiency of an analytical method, determined by comparing results from extracted samples to those of unextracted standards. | Should be consistent, precise, and reproducible. | mdpi.com |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. | woah.orgmdpi.com |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. | ich.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 11-hydroxyyohimbine (B138978) |

| Acetonitrile |

| Codeine |

| Methanol |

| Sodium Acetate |

| Triethylamine |

| Yohimbic acid |

Future Directions in 10 Hydroxyyohimbine Research

Exploration of Novel Pharmacological Targets for 10-Hydroxyyohimbine

The primary pharmacological action of this compound identified to date is its role as an alpha-2-adrenoceptor antagonist. nih.gov However, its activity is considered less potent compared to yohimbine (B192690). nih.gov The parent compound, yohimbine, is known to interact with a broader range of receptors beyond the alpha-2 adrenoceptor. nih.govnih.gov This suggests that a key future research direction is to investigate whether this compound shares this broader receptor affinity or possesses a more selective or entirely novel target profile.

Research has shown yohimbine interacts with various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which contributes to its complex effects on mood and cognition. nih.govnih.gov Furthermore, yohimbine has been found to antagonize G-protein coupled receptors (GPCRs) implicated in cancer progression, such as the α-2B adrenergic, dopamine D2B, and hydroxytryptamine receptors. nih.govtandfonline.com Another avenue of exploration is its potential influence on signaling pathways, such as the phospholipase C-γ1 (PLCγ1) pathway, which yohimbine has been shown to downregulate independent of its alpha-2 adrenergic receptor antagonism in vascular smooth muscle cells. mdpi.com

Table 1: Potential Pharmacological Targets for Future this compound Investigation

| Potential Target | Known Interaction with Yohimbine | Potential Research Focus for this compound |

|---|---|---|

| Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1D) | Moderate affinity antagonist. nih.gov | Determine binding affinity and functional activity to understand potential modulation of mood and cognitive processes. |

| Dopamine Receptors (D2, D3) | Antagonist activity. nih.gov | Investigate receptor binding to explore potential roles in neurological and psychiatric conditions. |

| Cancer-Related GPCRs | Antagonizes α-2B adrenergic, dopamine D2B, and hydroxytryptamine receptors. nih.govtandfonline.com | Screen for antiproliferative activity and receptor antagonism in various cancer cell lines. |

| Phospholipase C-γ1 (PLCγ1) Pathway | Downregulates this signaling pathway in vascular smooth muscle cells. mdpi.com | Assess effects on the PLCγ1 pathway to determine potential applications in vascular proliferative diseases. |

| NF-κB Pathway | Suppresses NF-κB activation. nih.gov | Explore anti-inflammatory potential by examining effects on the NF-κB signaling cascade. |

Development of Advanced Preclinical Models for this compound Research

The development of sophisticated preclinical models is essential to dissect the specific physiological and pathological roles of this compound. Current animal models have been established primarily for studying the parent compound, yohimbine. For instance, high-fat diet-induced obesity models in rats and genetically obese, leptin-deficient (ob/ob) mice have been used to study yohimbine's effects on body weight and metabolic profiles. nih.govjpccr.eu Models of lipopolysaccharide (LPS)-induced acute kidney injury and sepsis have also been employed to demonstrate yohimbine's protective effects. nih.govnih.gov

Future research should adapt these existing models to specifically evaluate the efficacy and mechanisms of this compound. A significant challenge and opportunity lie in creating models that can differentiate the effects of the metabolite from the parent compound. This could involve developing models with altered activity of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are responsible for metabolizing yohimbine to its hydroxylated forms. nih.govtandfonline.com Such models would allow for a more precise understanding of the metabolite's unique contributions. Furthermore, the creation of organoid and "lab-on-a-chip" systems could provide high-throughput platforms for screening and mechanistic studies in a human-relevant context.

Table 2: Preclinical Models for Adaptation in this compound Research

| Model Type | Key Findings with Yohimbine | Potential Application for this compound Research |

|---|---|---|

| High-Fat Diet-Induced Obesity | Reduces body weight and improves lipid/carbohydrate profiles in rats. nih.gov | Evaluate direct effects on lipolysis, fat mass reduction, and metabolic parameters. |

| Leptin-Deficient (ob/ob) Mice | Improves triglyceride, cholesterol, and glucose levels without affecting body weight. jpccr.eu | Investigate leptin-independent mechanisms of metabolic regulation. |

| Carotid Artery Ligation (Neointimal Hyperplasia) | Suppresses neointimal formation in mice. mdpi.com | Assess potential for treating vascular proliferative diseases like atherosclerosis. |

| LPS-Induced Sepsis/Kidney Injury | Ameliorates kidney damage and suppresses inflammatory cytokines. nih.gov | Explore specific anti-inflammatory and renoprotective mechanisms. |

| CYP450-Altered Models | Not yet developed for yohimbine research. | Isolate and study the in vivo effects of this compound independent of the parent compound. |

Integration of Omics Technologies in this compound Mechanistic Studies

The integration of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the mechanisms of action of this compound at a systems level. mdpi.commdpi.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous measurement of thousands of molecular entities, providing a comprehensive snapshot of cellular responses. nih.govnih.gov

Future research should employ these strategies to build a detailed molecular map of the compound's effects.

Proteomics: Can identify changes in protein expression and post-translational modifications in response to this compound, revealing signaling pathways and cellular machinery it affects. embopress.org

Transcriptomics: (e.g., RNA-Seq) can show which genes are up- or down-regulated, providing insight into the transcriptional programs modulated by the compound.

Metabolomics: Can map the metabolic fate of this compound and its impact on endogenous metabolic pathways, which is particularly relevant given the metabolic effects of its parent compound. nih.govcapes.gov.br

Multi-omics Integration: Combining these datasets can provide a holistic view of the compound's mechanism, linking gene expression changes to protein function and metabolic output, thereby accelerating biomarker and therapeutic target discovery. mdpi.com

Table 3: Application of Omics Technologies in Future this compound Research

| Omics Technology | Description | Potential Application in this compound Research |

|---|---|---|

| Proteomics | Large-scale study of proteins, their structures, and functions. embopress.org | Identify protein targets and map signaling pathway modulation (e.g., phosphorylation cascades). |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. mdpi.com | Reveal changes in gene expression profiles in target tissues (e.g., adipose, brain, liver) to understand regulatory effects. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com | Characterize the full metabolic pathway of this compound and its downstream effects on cellular metabolism. |

| Spatial Omics | Analysis of biomolecules within their native tissue context. embopress.org | Map the distribution of this compound and its molecular effects with spatial resolution in complex tissues like the brain. |

Potential for this compound as a Research Tool in Neuropharmacology and Metabolism

Beyond its therapeutic potential, this compound could serve as a valuable research tool for probing fundamental biological processes. The parent compound, yohimbine, is widely used in neuropharmacology to induce adrenergic activation and study stress and anxiety responses through its blockade of alpha-2 adrenoceptors. nih.gov In metabolic research, yohimbine is used to investigate lipolysis and sympathetic nervous system control of energy balance. jpccr.eumdpi.com

This compound offers a more nuanced tool for these investigations. A key differentiating characteristic is its lower binding to plasma proteins (32%) compared to yohimbine (82%). nih.gov This could result in a different pharmacokinetic profile and tissue distribution, potentially altering its central versus peripheral effects. Researchers could use this compound to:

Differentiate Central vs. Peripheral Effects: By comparing its effects to yohimbine, researchers may be able to parse the specific contributions of central nervous system versus peripheral tissue receptor blockade.

Investigate Metabolite-Specific Actions: Its use can help determine which of yohimbine's observed effects are attributable to the parent compound versus this specific metabolite.

Probe Adrenoceptor Subtypes: As a selective alpha-2 adrenoceptor antagonist, it can be used to explore the physiological roles of these receptors in various tissues, from adipocytes to neurons. nih.gov

The study of this compound is not merely about understanding a metabolite, but about refining our understanding of adrenergic signaling, metabolism, and neuropharmacology with a more specific chemical probe.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are essential for characterizing 10-Hydroxyyohimbine's structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups. Compare chemical shifts with published data for yohimbine analogs .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95%). Include retention time comparisons with reference standards .

- Mass Spectrometry (MS) : Use LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 355.2) and fragmentation patterns .

- Data Presentation :

| Technique | Parameters | Acceptable Threshold |

|---|---|---|

| HPLC | Purity | ≥95% |

| LC-MS | Mass Error | ≤5 ppm |

Q. How should in vitro experiments be designed to evaluate this compound's receptor binding affinity?

- Methodological Answer :

- Receptor Selection : Prioritize α-adrenergic and serotonin receptors based on structural similarity to yohimbine .

- Controls : Include yohimbine as a positive control and vehicle-only negative controls.

- Dose Range : Test 0.1–100 µM concentrations to establish IC values via radioligand displacement assays .

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate binding curves and compare potency using ANOVA with post-hoc tests .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Model Fitting : Apply sigmoidal dose-response models (variable slope) to derive EC/IC values. Report 95% confidence intervals .

- Outlier Handling : Use Grubbs' test to identify outliers in triplicate measurements.

- Reproducibility : Include intra- and inter-assay variability metrics (e.g., CV <15%) .

Advanced Research Questions

Q. How can contradictory results in this compound's metabolic stability across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from hepatocyte incubation studies (human/rat) and assess covariates (e.g., incubation time, CYP450 isoforms) .

- Confounding Variables : Control for differences in assay conditions (e.g., NADPH concentration, protein binding) .

- Validation : Replicate conflicting experiments using standardized protocols (e.g., ISO 10993-13 for metabolic assays) .

Q. What computational strategies predict this compound's metabolite profiles and structure-activity relationships?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s Phase or ADMET Predictor for metabolite prediction. Validate with in vitro CYP450 inhibition assays .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α-adrenergic receptors) with GROMACS/AMBER. Analyze binding free energy via MM-PBSA .

- Data Integration : Cross-reference computational results with experimental IC data to refine QSAR models .

Q. What experimental designs optimize this compound extraction yields from natural sources?

- Methodological Answer :

- Design of Experiments (DOE) : Apply Box-Behnken designs to test variables (solvent polarity, temperature, extraction time). Use response surface methodology (RSM) for optimization .

- Stability Monitoring : Track degradation using accelerated stability studies (40°C/75% RH) and HPLC-UV quantification .

- Green Chemistry Metrics : Calculate E-factors (waste/solvent ratios) to compare extraction efficiency .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials : Provide raw NMR spectra, chromatograms, and MD simulation trajectories in standardized formats (e.g., JCAMP-DX for spectra) .

- Statistical Reporting : Include exact p-values, effect sizes, and power calculations in all pharmacological datasets .

- Ethical Compliance : For in vivo studies, detail IACUC-approved protocols (e.g., sample sizes, randomization methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.